molecular formula C22H28N2O3 B5988613 3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide

3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B5988613
M. Wt: 368.5 g/mol
InChI Key: JZQQSLNCOCOLCZ-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the hydroxymethyl, methoxyphenyl, and methylphenyl groups. Common reagents used in these reactions include:

    Piperidine: The base structure.

    Methoxybenzene: For introducing the methoxyphenyl group.

    Methylbenzene: For introducing the methylphenyl group.

    Formaldehyde: For the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

    Carboxylic acids: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted piperidines: From substitution reactions.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may be studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

Medicine

Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry

The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(hydroxymethyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
  • 3-(hydroxymethyl)-N-(2-methylphenyl)piperidine-1-carboxamide
  • 3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-phenylpiperidine-1-carboxamide

Uniqueness

The unique combination of functional groups in 3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide provides distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-7-3-4-8-18(17)14-22(16-25)11-6-12-24(15-22)21(26)23-19-9-5-10-20(13-19)27-2/h3-5,7-10,13,25H,6,11-12,14-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQQSLNCOCOLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)NC3=CC(=CC=C3)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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